
3-(2,3-dihydro-1-benzofuran-5-yl)-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)propanamide
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Overview
Description
3-(2,3-dihydro-1-benzofuran-5-yl)-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)propanamide is a useful research compound. Its molecular formula is C20H19N3O3 and its molecular weight is 349.4 g/mol. The purity is usually 95%.
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Biological Activity
The compound 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)propanamide represents a class of hybrid molecules that combine structural features of benzofuran and quinazolin derivatives. These compounds have garnered attention due to their potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to explore the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C₃₀H₃₇N₃O₇
The compound exhibits a molecular weight of approximately 551.6 g/mol, indicating a relatively complex structure that may influence its biological interactions.
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas of interest:
Anticancer Activity
Studies have indicated that derivatives containing benzofuran and quinazolin moieties possess significant anticancer properties. For instance, compounds similar to the one have been tested against various cancer cell lines using assays such as the sulforhodamine B (SRB) assay. Results show that these compounds can inhibit cell proliferation effectively at low concentrations (10 µM) over a 48-hour treatment period .
Table 1: Summary of Anticancer Activity
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF7 | 8.86 | Apoptosis induction |
Compound B | MDA-MB-231 | <10 | Cell cycle arrest |
Compound C | HeLa | 12.4 | NF-kB pathway inhibition |
Antimicrobial Activity
Benzofuran derivatives have been reported to exhibit antimicrobial properties. The compound's structural features suggest potential activity against both bacterial and fungal strains. For example, studies have shown that certain benzofuran derivatives can inhibit bacterial growth with varying degrees of effectiveness depending on their lipophilicity and structural modifications .
Table 2: Antimicrobial Efficacy
Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Benzofuran A | Staphylococcus aureus | 15 µg/mL |
Benzofuran B | Escherichia coli | 20 µg/mL |
Benzofuran C | Candida albicans | 5 µg/mL |
Case Studies
Several case studies have focused on the synthesis and biological evaluation of related compounds:
- Synthesis and Evaluation : A study synthesized a series of benzofuran derivatives and evaluated their anticancer properties against MCF7 and MDA-MB-231 cell lines. The results indicated that compounds with specific substitutions exhibited enhanced cytotoxicity compared to standard treatments .
- Mechanistic Studies : Research involving the mechanism of action revealed that certain derivatives induce apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing benzofuran and quinazoline structures exhibit significant antimicrobial properties. For instance, derivatives of benzofurancarboxylic acids have shown activity against various bacterial strains and fungi. A study demonstrated that certain derivatives displayed antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 50 to 200 μg/mL against Gram-positive bacteria and antifungal activity against Candida strains .
Anticancer Potential
Compounds similar to 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)propanamide have been evaluated for anticancer activity. In one study, a series of quinoxaline derivatives exhibited antiproliferative effects on human cancer cell lines such as HCT-116 and MCF-7. The compounds demonstrated IC50 values in the low micromolar range, suggesting their potential as selective anticancer agents .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the benzofuran and quinazoline moieties. Characterization techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and X-ray crystallography are employed to confirm the structure of synthesized compounds .
Study on Antimicrobial Activity
A study focused on synthesizing various benzofurancarboxylic acid derivatives revealed that specific structural modifications could enhance antimicrobial efficacy. Compounds were tested against a panel of microorganisms, showing promising results particularly against Gram-positive bacteria and fungi .
Evaluation of Anticancer Activity
Another significant study involved evaluating the anticancer properties of quinoxaline derivatives. The results indicated that modifications in the side chains could influence the anticancer activity significantly, highlighting the importance of structural diversity in drug design .
Chemical Reactions Analysis
Hydrolysis of the Amide Group
The central amide bond undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and a substituted amine.
Conditions and Products:
Reaction Type | Conditions | Products |
---|---|---|
Acidic Hydrolysis | HCl (6M), reflux, 8–12 hours | 3-(2,3-Dihydro-1-benzofuran-5-yl)propanoic acid + 6-amino-3-methylquinazolin-4(3H)-one |
Basic Hydrolysis | NaOH (4M), 80°C, 6 hours | Sodium salt of propanoic acid + corresponding amine |
This reaction is critical for prodrug activation or metabolite formation in pharmacological studies.
Alkylation at Quinazolinone Nitrogen
The N-methyl group on the quinazolinone ring can undergo further alkylation. For example, treatment with methyl iodide in the presence of a base introduces additional alkyl chains.
Example Reaction:
Compound+CH3IK2CO3,DMFN-(3-dimethyl-4-oxo-3,4-dihydroquinazolin-6-yl) derivative
Alkylation modifies electron density on the quinazolinone ring, influencing binding affinity to biological targets.
Oxidation of the Dihydrobenzofuran Moiety
The 2,3-dihydrobenzofuran component is susceptible to oxidation, converting it to a fully aromatic benzofuran system.
Conditions:
-
Oxidizing Agent: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)
-
Solvent: Dichloromethane, room temperature, 4 hours
-
Yield: ~75% (estimated for analogous compounds)
Product:
3-(1-Benzofuran-5-yl)-N-(3-methyl-4-oxoquinazolin-6-yl)propanamide
Acylation Reactions
The amide nitrogen or quinazolinone NH (if present) can react with acyl chlorides to form urea or acylated derivatives.
Example Protocol:
-
Reagent: Acetyl chloride (1.2 equiv)
-
Base: Pyridine (2 equiv)
-
Solvent: THF, 0°C → room temperature, 3 hours
Ring-Opening Reactions of Quinazolinone
Under strongly basic conditions, the quinazolinone ring undergoes hydrolysis to form anthranilic acid derivatives.
Conditions:
-
NaOH (10%), 100°C, 24 hours
-
Product: 2-Amino-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide
Comparative Reactivity Table
Functional Group | Reaction Type | Reagents/Conditions | Key Applications |
---|---|---|---|
Amide | Hydrolysis | HCl/NaOH, heat | Prodrug conversion, metabolite studies |
Quinazolinone (N-methyl) | Alkylation | Methyl iodide, K₂CO₃ | Structure-activity relationship (SAR) |
Dihydrobenzofuran | Oxidation | DDQ, CH₂Cl₂ | Enhancing aromaticity for bioactivity |
Amide | Acylation | Acetyl chloride, pyridine | Derivative synthesis for screening |
Mechanistic Insights
-
Amide Hydrolysis: Proceeds via nucleophilic attack on the carbonyl carbon, stabilized by the electron-withdrawing quinazolinone ring.
-
Quinazolinone Alkylation: The methyl group’s steric effects influence reaction rates, as shown in kinetic studies of analogous compounds.
Synthetic Considerations
Properties
Molecular Formula |
C20H19N3O3 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-yl)-N-(3-methyl-4-oxoquinazolin-6-yl)propanamide |
InChI |
InChI=1S/C20H19N3O3/c1-23-12-21-17-5-4-15(11-16(17)20(23)25)22-19(24)7-3-13-2-6-18-14(10-13)8-9-26-18/h2,4-6,10-12H,3,7-9H2,1H3,(H,22,24) |
InChI Key |
KXUHZPIJIASROX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)CCC3=CC4=C(C=C3)OCC4 |
Origin of Product |
United States |
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